molecular formula C11H9BrN2O3 B2728099 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide CAS No. 359768-99-3

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2728099
CAS No.: 359768-99-3
M. Wt: 297.108
InChI Key: QRGSSWYQKGUUQU-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on a phenyl ring, along with a cyano group and an amide group on a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide typically involves the condensation of the corresponding α, β-unsaturated acids and amines. One common method involves the use of 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBT) in dichloromethane (CH2Cl2) as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-4-oxo-5-methoxyphenyl)-2-cyanoprop-2-enamide.

    Reduction: Formation of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-aminoprop-2-enamide.

    Substitution: Formation of 3-(3-Azido-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide or 3-(3-Mercapto-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide.

Scientific Research Applications

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is unique due to the combination of functional groups present in its structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the cyano and amide groups, along with the bromine, hydroxyl, and methoxy groups, makes this compound versatile for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-17-9-4-6(3-8(12)10(9)15)2-7(5-13)11(14)16/h2-4,15H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGSSWYQKGUUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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